6-Bromo-2,4-dichlorophenylboronic acid
Description
Properties
IUPAC Name |
(2-bromo-4,6-dichlorophenyl)boronic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BBrCl2O2/c8-4-1-3(9)2-5(10)6(4)7(11)12/h1-2,11-12H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGMNZVKLHHQWPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1Br)Cl)Cl)(O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BBrCl2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
stability and storage of 6-Bromo-2,4-dichlorophenylboronic acid
An In-Depth Technical Guide to the Stability and Storage of 6-Bromo-2,4-dichlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of a Versatile Building Block
This compound is a vital reagent in modern synthetic chemistry, particularly valued as a building block in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its trifunctional aromatic core—featuring bromo, chloro, and boronic acid moieties—offers medicinal chemists a versatile scaffold for constructing complex molecular architectures found in numerous biologically active compounds and pharmaceutical candidates.[2] The stability of this reagent is paramount; its degradation can lead to failed reactions, the formation of impurities, and ultimately, compromised research outcomes. This guide provides a comprehensive, experience-driven overview of the factors governing the stability of this compound and outlines authoritative protocols for its optimal storage and handling.
Physicochemical Profile
A foundational understanding of the compound's properties is essential for its proper handling.
| Property | Value | Source(s) |
| IUPAC Name | (6-Bromo-2,4-dichlorophenyl)boronic acid | [3] |
| CAS Number | 1451392-86-1 | [3][4] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [3] |
| Molecular Weight | 269.71 g/mol | [3] |
| Appearance | White to light yellow crystalline powder or crystals | [5] |
| Purity | Typically ≥96-98% | [3][5] |
Core Stability & Degradation Pathways
While generally considered bench-stable for short periods, arylboronic acids are susceptible to several degradation pathways that can impact their purity and reactivity over time.[6] Understanding these mechanisms is key to mitigating them.
Dehydration to Boroxines (Anhydrides)
The most common and reversible process affecting solid boronic acids is dehydration to form a cyclic trimer anhydride, known as a boroxine. This is not a decomposition but an equilibrium process. However, the presence of boroxines alters the molecular weight and can complicate reaction stoichiometry if not accounted for. The equilibrium is driven by the presence of water; rigorous drying will favor the boroxine form.
Caption: Reversible dehydration of boronic acid to its boroxine anhydride.
Protodeboronation
Protodeboronation is an irreversible degradation pathway where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom. This yields 1-bromo-2,4-dichlorobenzene as an impurity. This process can be catalyzed by acidic or basic conditions and is accelerated by the presence of water.[7] Given that many cross-coupling reactions are run under basic conditions, using a partially degraded starting material can significantly impact yield and purity.[7]
Caption: Protodeboronation pathway leading to an inert impurity.
Oxidative Degradation
Arylboronic acids are susceptible to oxidation, particularly in solution and in the presence of air or other oxidizing agents.[8][9] This process can lead to the formation of phenolic byproducts. The oxidative instability of boronic acids is a known challenge in biological contexts and for long-term solution storage.[10] While solid-state oxidation is slower, it contributes to gradual degradation over time, especially if the material is not stored under an inert atmosphere.
Authoritative Storage and Handling Protocols
Based on safety data sheets and best laboratory practices, the following protocols are recommended to maximize the shelf-life and integrity of this compound.
Recommended Storage Conditions
Adherence to strict storage conditions is the most effective strategy for preserving the compound's quality.
| Parameter | Recommendation | Rationale & Causality | Source(s) |
| Temperature | Refrigerate (0-8 °C) | Low temperatures slow the rate of all chemical degradation pathways, including protodeboronation and oxidation. | [1] |
| Atmosphere | Store under an inert atmosphere (Argon or Nitrogen) | Minimizes exposure to atmospheric oxygen and moisture, directly inhibiting oxidative degradation and the hydrolysis that can facilitate protodeboronation. | [4][11] |
| Container | Tightly sealed, opaque container | Prevents ingress of moisture and air. Opaque containers protect against potential light-catalyzed degradation. | [12][13][14] |
| Environment | Keep in a dry, cool, and well-ventilated place. A desiccator inside a refrigerator is ideal. | Protects from ambient moisture and temperature fluctuations. Good ventilation is a general safety requirement for chemical storage. | [11][14][15] |
| Incompatibilities | Store away from strong oxidizing agents, strong acids, and strong bases. | These materials can directly catalyze or participate in the degradation of the boronic acid functional group. | [4][11] |
Safe Handling Procedures
Safe handling ensures both user safety and reagent purity.
-
Ventilation : Always handle the solid powder in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[11]
-
Personal Protective Equipment (PPE) : Wear appropriate PPE, including chemical-resistant gloves, safety glasses or goggles, and a lab coat.[3][12]
-
Avoid Contamination : Use clean, dry spatulas and glassware to prevent cross-contamination and the introduction of moisture.
-
Dispensing : When dispensing the reagent, work quickly to minimize its exposure to the atmosphere. If possible, flush the headspace of the container with an inert gas before re-sealing.
-
Cleaning : Wash hands and any exposed skin thoroughly after handling.[11]
Experimental Protocol: Quality Control & Stability Assessment
This protocol provides a self-validating system for researchers to assess the stability of their this compound stock over time.
Caption: Workflow for assessing the long-term stability of the boronic acid.
Methodology
-
Initial Characterization (Time = 0)
-
Objective : Establish a baseline for the pristine material.
-
a. Visual Inspection : Note the color and form (e.g., "white crystalline powder").
-
b. HPLC Analysis : Dissolve a small, accurately weighed sample in a suitable solvent (e.g., Acetonitrile/Water). Run an HPLC-UV analysis to determine the purity by peak area percentage. This is the most critical quantitative measure.
-
c. NMR Spectroscopy : Acquire a ¹H NMR spectrum. The aromatic region should show clean signals corresponding to the product. The presence of a singlet around 7-8 ppm could indicate the protodeboronated impurity (1-bromo-2,4-dichlorobenzene). The broad singlet for the B(OH)₂ protons is often visible but can exchange with water in the solvent.
-
-
Sample Storage
-
Objective : To expose the material to different environmental conditions.
-
a. Aliquoting : Divide the bulk sample into several smaller vials to avoid repeatedly exposing the main stock to the atmosphere.
-
b. Storage Conditions :
-
Ideal : Store aliquots in a desiccator, under an argon or nitrogen atmosphere, inside a refrigerator (4°C), protected from light.
-
Control (Sub-optimal) : Store one aliquot in a standard vial on a laboratory bench, exposed to ambient light, air, and temperature.
-
-
-
Time-Point Analysis (e.g., 1, 3, 6, 12 months)
-
Objective : To monitor for changes over time.
-
a. Sample Retrieval : At each time point, retrieve one aliquot from each storage condition.
-
b. Re-analysis : Repeat the exact same analyses as in Step 1 (Visual, HPLC, ¹H NMR).
-
-
Data Analysis and Interpretation
-
Objective : To quantify stability and make informed decisions.
-
a. Compare HPLC Data : A decrease in the main peak's area percentage and the appearance of new peaks (especially an early-eluting peak for the less polar protodeboronated impurity) indicates degradation.
-
b. Compare NMR Spectra : Look for the appearance or increase in the intensity of impurity signals identified at T=0.
-
Conclusion
This compound is a robust and highly valuable synthetic intermediate. However, its long-term stability is contingent upon a clear understanding of its potential degradation pathways—primarily dehydration, protodeboronation, and oxidation. By implementing the authoritative storage and handling protocols outlined in this guide, researchers and drug development professionals can ensure the integrity and reactivity of this critical reagent, thereby safeguarding the efficiency and reproducibility of their synthetic endeavors. Regular quality control, as detailed in the stability assessment protocol, provides a final layer of assurance for success in complex, multi-step syntheses.
References
- ACS Publications. (2021, June 8). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids.
- Fisher Scientific. SAFETY DATA SHEET - 2,3-Dichlorophenylboronic acid.
- TCI Chemicals. (2025, March 24). SAFETY DATA SHEET - 5-(4-Bromophenyl)-4,6-dichloropyrimidine.
- Combi-Blocks, Inc. (2023, June 10). JQ-7806 - Safety Data Sheet.
- Organic Process Research & Development. (2011, November 5). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Wikipedia. Boronic acid.
- CymitQuimica. (2024, December 19). Safety Data Sheet - (6-Bromo-2,3-dichlorophenyl)boronic acid.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3,5-Dichlorobenzeneboronic acid.
- Fisher Scientific. (2024, May 20). SAFETY DATA SHEET - Pyridine-3-boronic acid.
- Sigma-Aldrich. (2024, September 7). SAFETY DATA SHEET - m-Tolylboronic acid.
- Fluorochem. (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1451392-86-1).
- Chem-Impex. 2,4-Dichlorophenylboronic acid.
- Molecules. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.
- MIT Technology Licensing Office. Boron-Containing Pharmacophore.
- PubMed. (2021, March 9). Boronic acid with high oxidative stability and utility in biological contexts.
- Frontier Specialty Chemicals. Organoborons.
- Thermo Fisher Scientific. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific Chemicals.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. 2,4-Dichlorophenylboronic acid, 97%, Thermo Scientific Chemicals 5 g | Request for Quote [thermofisher.com]
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commercial availability of 6-Bromo-2,4-dichlorophenylboronic acid
The following technical guide details the commercial availability, synthetic logic, and application protocols for 6-Bromo-2,4-dichlorophenylboronic acid .
Strategic Sourcing, Synthesis, and Application in Drug Discovery
Executive Summary
This compound (CAS: 2121514-51-8 ) is a highly specialized organoboron intermediate used primarily in the synthesis of complex pharmacophores via Suzuki-Miyaura cross-coupling.[1] Its unique substitution pattern—featuring a boronic acid moiety flanked by bulky halogen atoms (2-chloro and 6-bromo)—classifies it as a sterically hindered (2,6-disubstituted) arylboronic acid .
While commercially available, it is not a commodity chemical. It is typically sourced as a "make-to-order" or "stock-limited" building block from specialized organometallic vendors. This guide provides the critical data required to source, synthesize, and utilize this reagent effectively, mitigating the inherent risks of protodeboronation and low reactivity associated with hindered boronic acids.
Chemical Profile & Commercial Availability[2][3][4][5]
Identity & Specifications
| Property | Specification |
| IUPAC Name | (2-Bromo-4,6-dichlorophenyl)boronic acid |
| Common Name | This compound |
| CAS Number | 2121514-51-8 |
| Molecular Formula | C₆H₄BBrCl₂O₂ |
| Molecular Weight | 269.72 g/mol |
| Appearance | White to off-white crystalline powder |
| Purity Standard | ≥97% (HPLC), confirmed by ¹H NMR and titration |
| Key Impurities | Boroxine trimer (anhydride), Protodeboronated arene (1-bromo-3,5-dichlorobenzene) |
Supply Chain Landscape
Unlike simple phenylboronic acids, this compound is rarely held in multi-kilogram inventory due to its hydrolytic instability.
-
Primary Suppliers: Specialized vendors such as Boroncore , Chemsigma , and BLD Pharm .
-
Lead Time: Typically 2–4 weeks for gram-scale; 6–8 weeks for bulk (>100g).
-
Cost Estimation: High-value tier (~
150 per gram depending on scale). -
Sourcing Strategy: For drug development campaigns, it is recommended to purchase a small validation sample (1g) to verify purity before committing to bulk orders, as "custom synthesis" batches can vary in anhydride content.
Synthetic Routes & Manufacturing Logic[7][8]
When commercial stock is unavailable, or for internal scale-up, the synthesis of this compound must be approached with strict regiochemical control.
The "Aniline Route" (Recommended)
Direct lithiation of 1-bromo-3,5-dichlorobenzene often yields the isomeric 4-bromo-2,6-dichlorophenylboronic acid due to the high acidity of the proton between the two chlorines. To guarantee the 6-bromo-2,4-dichloro pattern, the Sandmeyer-Borylation sequence starting from 2,4-dichloroaniline is the gold standard.
Step-by-Step Protocol:
-
Bromination: 2,4-Dichloroaniline is brominated (Br₂/AcOH) to yield 6-bromo-2,4-dichloroaniline . The amino group directs the bromine to the ortho position (C6), ensuring correct regiochemistry.
-
Sandmeyer Reaction: The aniline is diazotized (NaNO₂, H₂SO₄) and treated with KI to form 1-iodo-2-bromo-4,6-dichlorobenzene .
-
Halogen-Lithium Exchange: Treatment with i-PrMgCl or n-BuLi at -78°C selectively exchanges the Iodine (weaker C-I bond) over the Bromine or Chlorine.
-
Borylation: The resulting aryl-lithium/magnesium species is quenched with Trimethyl borate (B(OMe)₃) followed by acidic hydrolysis.
Synthesis Workflow Diagram
The following diagram illustrates the regioselective logic required to avoid isomeric impurities.
Caption: Regioselective synthesis pathway via aniline precursor vs. risk of direct lithiation.
Handling & Stability (Critical)
Protodeboronation Risk
Sterically hindered boronic acids, especially those with electron-withdrawing halogens, are prone to protodeboronation (loss of the boron group) under basic/aqueous conditions.
-
Mechanism: Base attack forms a tetrahedral boronate; steric strain from the 2,6-halogens weakens the C-B bond, facilitating cleavage.
-
Storage: Store at 2–8°C under Argon. Avoid prolonged exposure to moisture.
Quality Control Protocol
Before use in critical steps, validate the reagent:
-
¹H NMR (DMSO-d₆): Check for the disappearance of the B-OH protons (often broad singlets around 8-9 ppm) and the appearance of the parent arene (1-bromo-3,5-dichlorobenzene) signals.
-
Titration: Use D-Mannitol titration to determine the precise active boronic acid content, as gravimetric measurement may be skewed by boroxine anhydrides.
Application: Suzuki-Miyaura Coupling
Coupling this sterically hindered acid requires specialized catalytic systems. Standard conditions (e.g., Pd(PPh₃)₄/Na₂CO₃) often fail due to slow transmetalation and competitive deboronation.
Recommended Reaction Conditions
To overcome the "ortho-effect," use electron-rich, bulky phosphine ligands that facilitate oxidative addition and create an active pocket for transmetalation.
| Parameter | Recommendation | Rationale |
| Catalyst | Pd(OAc)₂ + SPhos or XPhos Pd G2 | Buchwald ligands (SPhos/XPhos) are privileged for hindered substrates. |
| Base | K₃PO₄ (anhydrous) or CsF | Anhydrous bases reduce the concentration of OH⁻, minimizing protodeboronation. |
| Solvent | Toluene/Water (10:1) or Dioxane | Biphasic systems or non-protic polar solvents support the catalytic cycle. |
| Temperature | 80–100°C | High energy is needed to overcome the steric barrier of the 2,6-substitution. |
Catalytic Cycle & Steric Challenge
The diagram below highlights the critical bottleneck (Transmetalation) caused by the 2-Chloro and 6-Bromo substituents.
Caption: The Suzuki catalytic cycle highlighting the transmetalation bottleneck due to steric hindrance.
References
-
Boroncore Catalog Entry . This compound (CAS 2121514-51-8).[1][2] Retrieved from
- Cox, P. A., et al. (2016). "Protodeboronation of Heteroarylboronic Acids: Analysis of pH-Rate Profiles." Journal of the American Chemical Society, 138(29), 9145–9157.
- Billingsley, K., & Buchwald, S. L. (2007). "Highly Efficient Monophosphine-Based Catalyst for the Suzuki−Miyaura Coupling of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters." Journal of the American Chemical Society, 129(11), 3358-3366. (Protocol for hindered couplings).
-
Mongin, F., & Schlosser, M. (1996) . "Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes." Tetrahedron Letters, 37(36), 6551-6554.[3][4] (Foundational logic for lithiation regiochemistry).
Sources
Navigating the Chemistry of 6-Bromo-2,4-dichlorophenylboronic acid: A Guide to Safe Handling and Hazard Mitigation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction: 6-Bromo-2,4-dichlorophenylboronic acid is a substituted arylboronic acid, a class of compounds indispensable to modern organic synthesis. Its utility, primarily as a coupling partner in palladium-catalyzed reactions like the Suzuki-Miyaura coupling, makes it a valuable building block in the synthesis of complex molecules, particularly in pharmaceutical and materials science research.[1] However, as with any reactive chemical intermediate, a thorough understanding of its potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental outcomes. While toxicological data for this specific molecule is not extensively documented, a robust safety protocol can be developed by examining data from structurally analogous compounds and adhering to established best practices for handling arylboronic acids.
This guide provides a comprehensive overview of the potential hazards associated with this compound, drawing on safety data for similar halogenated phenylboronic acids. It outlines detailed safety precautions, handling protocols, and emergency procedures designed for researchers, scientists, and drug development professionals.
Hazard Identification and Risk Assessment
A foundational principle of laboratory safety is the recognition that all chemical products should be treated with the awareness of potentially "having unknown hazards and toxicity".[2] A thorough risk assessment should be conducted before any new experimental work is undertaken.
Physicochemical Characteristics and Intrinsic Instability
Arylboronic acids are known to be sensitive to environmental conditions.[3] They can readily undergo dehydration to form cyclic anhydrides known as boroxines, a process that can be reversible.[4] This transformation can alter the reagent's reactivity and stoichiometry. Furthermore, many boronic acids are sensitive to air and moisture, which can lead to degradation.[3] Protodeboronation, the cleavage of the C-B bond, is a known decomposition pathway for arylboronic acids, particularly under basic or acidic conditions, and can be accelerated by factors like steric hindrance or the presence of certain metals.[5][6]
Toxicological Profile (Assessed by Analogy)
Direct and comprehensive toxicological studies on this compound are limited. Therefore, its hazard profile is extrapolated from Safety Data Sheets (SDS) of structurally similar compounds, such as (6-Bromo-2,3-dichlorophenyl)boronic acid, 2,3-Dichlorophenylboronic acid, and 3,5-Dichlorophenylboronic acid.[7][8][9] The presence of multiple halogen substituents and the boronic acid moiety are the primary drivers of the anticipated toxicological effects.
| Hazard Classification | Category | GHS Hazard Statement | Supporting Evidence (Analogous Compounds) |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Causes irritation to mucous membranes.[7][8][9] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can lead to skin irritation.[8][9] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Poses a significant risk of serious irritation upon contact.[8][9] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of dust may irritate the respiratory tract.[7][8][9] |
Potential for Genotoxicity
A critical consideration for professionals in drug development is the potential for process impurities to be genotoxic. Research has indicated that some arylboronic acids are weakly mutagenic in microbial assays.[5] Consequently, they may be classified as potential genotoxic impurities (PGIs), and regulatory bodies may require strict control of their residual levels in active pharmaceutical ingredients (APIs).[5] This underscores the importance of minimizing exposure and ensuring their removal during downstream processing.
Risk Mitigation: Engineering Controls and Personal Protective Equipment (PPE)
The hierarchy of controls prioritizes the use of engineering and administrative controls to minimize hazards. PPE serves as the final barrier of protection.[10]
Engineering Controls
-
Chemical Fume Hood: All handling of this compound powder must be performed in a properly functioning chemical fume hood. This is crucial to prevent inhalation of the fine powder and to provide a contained environment in case of a spill.[7]
-
Ventilation: Ensure adequate general laboratory ventilation to maintain low airborne concentrations of any chemical vapors or dusts.[11]
-
Safety Stations: Eyewash stations and safety showers must be readily accessible and in close proximity to the workstation.[7]
Personal Protective Equipment (PPE)
A hazard assessment is required to select the appropriate PPE for any given task.[10] The minimum required PPE for handling this compound includes:
-
Eye and Face Protection: Chemical safety goggles are mandatory.[12] When there is a significant splash hazard, such as when handling larger quantities or solutions, a face shield should be worn in addition to goggles.[10]
-
Body Protection: A laboratory coat is required to protect against incidental contact.[12] For tasks with a higher risk of spills, such as transfers of larger quantities, an impervious apron should be worn.
-
Hand Protection: Chemical-resistant gloves, such as nitrile gloves, must be worn.[12] It is critical to inspect gloves for any defects before use and to use proper removal techniques to avoid skin contact.[2] For prolonged exposure or when handling solutions, consider double-gloving or using thicker, heavy-duty gloves.[10]
Caption: A logical workflow for chemical risk assessment.
Standard Operating Procedures (SOPs)
Adherence to well-defined SOPs is crucial for safety and experimental reproducibility.
Detailed Protocol for Handling and Use
This protocol outlines the necessary steps for safely weighing and using the solid reagent.
-
Preparation:
-
Don all required PPE: lab coat, safety goggles, and nitrile gloves.[10][12]
-
Ensure the chemical fume hood sash is at the appropriate height.
-
Prepare the work surface by laying down absorbent, disposable bench paper.
-
Assemble all necessary glassware and equipment (spatulas, weigh boats, reaction vessel) inside the fume hood.
-
-
Weighing and Transfer:
-
To minimize dust generation, do not pour the dry powder.[11] Use a spatula to carefully transfer the desired amount of this compound from its storage container to a tared weigh boat or directly into the reaction vessel.
-
Perform the transfer slowly and deliberately to avoid creating airborne dust.
-
Immediately and tightly close the storage container after dispensing the reagent.[3]
-
-
Post-Transfer and Cleanup:
-
Carefully wipe down the spatula and any surfaces with a damp cloth or paper towel to collect any residual dust.
-
Dispose of the weigh boat and contaminated cleaning materials in a designated solid hazardous waste container.[13]
-
Wash hands thoroughly with soap and water after handling is complete, even though gloves were worn.[2][13]
-
Caption: A step-by-step workflow for handling solid boronic acids.
Storage Requirements
Proper storage is essential for maintaining the chemical's integrity and preventing hazardous situations.
-
Container: Store in a tightly closed container to prevent exposure to moisture and air.[3][11]
-
Environment: Keep in a cool, dry, and well-ventilated area away from direct sunlight.[3][9]
-
Incompatibilities: Store away from strong oxidizing agents and strong acids.[9]
Emergency and Disposal Procedures
Spill Response
-
Small Spill (in a fume hood):
-
Alert others in the immediate area.
-
Wearing appropriate PPE, gently cover the spill with an absorbent material or sweeping compound to avoid raising dust.
-
Carefully sweep or vacuum the material into a suitable, labeled disposal container.[11]
-
Clean the spill area with soap and water.
-
-
Large Spill:
-
Evacuate the immediate area and alert laboratory personnel and the safety officer.
-
Prevent entry into the affected area.
-
Follow institutional procedures for large chemical spills.
-
First Aid Measures
Immediate action is required in case of exposure.[8]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[8][11]
-
Skin Contact: Remove contaminated clothing and shoes. Immediately flush the skin with plenty of soap and water for at least 15 minutes. Seek medical attention if irritation persists.[8]
-
Inhalation: Remove the individual from exposure and move to fresh air immediately. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[8][11]
-
Ingestion: Do NOT induce vomiting. If the person is conscious and alert, rinse their mouth with water and have them drink 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[11]
Waste Disposal
-
All surplus material and contaminated items (gloves, weigh boats, paper towels) must be disposed of as hazardous waste.[8]
-
Place waste in a suitable, closed, and clearly labeled container for disposal.[13]
-
Follow all local, state, and federal regulations for hazardous waste disposal. Do not let the product enter drains.[7][13]
Conclusion
This compound is a potent synthetic tool whose value is matched by its potential hazards. By understanding its toxicological profile through analogy, recognizing its inherent chemical sensitivities, and rigorously applying a multi-layered safety approach—encompassing engineering controls, appropriate PPE, and strict handling protocols—researchers can mitigate risks effectively. A culture of safety, built on the foundation of thorough risk assessment and procedural discipline, is the most critical element in harnessing the synthetic power of such reagents while ensuring the well-being of all laboratory personnel.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
- BLD Pharmatech. (n.d.). BD01100497 - (2-Formylnaphthalen-1-yl)boronic acid Safety Data Sheet.
- Aaronchem. (2024). Safety Data Sheet - (E)-3-(4-bromophenyl)acrylic acid.
- CymitQuimica. (2024). Safety Data Sheet - (6-Bromo-2,3-dichlorophenyl)boronic acid.
- Thermo Fisher Scientific. (2025). SAFETY DATA SHEET - 3,5-Dichlorophenylboronic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dichlorophenylboronic acid.
- MIT EHS. (n.d.). Standard Operating Procedures for Use of Caustics and Acids Other than Hydrofluoric.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Dichlorophenylborane.
- TCI Chemicals. (2025). SAFETY DATA SHEET.
- MilliporeSigma. (2024). SAFETY DATA SHEET - 1-Bromo-4-chlorobenzene.
- Cubework. (n.d.). Boronic Acid Warehouse Storage: Solutions & Supply Options Storage.
- University of Washington Environmental Health & Safety. (n.d.). Personal Protective Equipment Requirements for Laboratories.
- ChemTalk. (n.d.). Lab Safety Equipment & PPE.
- Org. Process Res. Dev. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,4-Dichlorobenzeneboronic acid.
- Fluorochem. (n.d.). (6-Bromo-2,3-dichlorophenyl)boronic acid (CAS 1451392-86-1).
- Organic Syntheses. (n.d.). Procedure for the Preparation of Arylboronic Acids.
- Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis.
- PubMed. (2013). Boron-containing acids: preliminary evaluation of acute toxicity and access to the brain determined by Raman scattering spectroscopy.
- ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 1-Bromo-2,6-dichlorobenzene.
- PubMed. (2021). Reaction of Dichlorophenylborane with H-Si(100).
- NIH National Center for Biotechnology Information. (n.d.). Reaction of Dichlorophenylborane with H–Si(100).
- Molport. (n.d.). Compound 6-bromo-4-(2,4-dichlorophenyl)-3,4-dihydrobenzo[h]quinolin-2(1H)-one.
- Sunway Pharm Ltd. (n.d.). 6-bromo-2,3-dichlorophenylboronic acid - CAS:1451392-86-1.
- MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies.
Sources
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Methodological & Application
6-Bromo-2,4-dichlorophenylboronic Acid: A Strategic Building Block for Kinase Inhibitor Synthesis
Introduction: The Architectural Advantage of a Tri-substituted Phenylboronic Acid
In the landscape of medicinal chemistry, particularly in the domain of protein kinase inhibitors, the rational design of molecular scaffolds is paramount.[1][2] 6-Bromo-2,4-dichlorophenylboronic acid emerges as a highly strategic building block, offering a unique combination of steric and electronic properties. Its trifunctionalized phenyl ring provides a rigid core for the elaboration of complex molecules, with each substituent playing a distinct and crucial role in both chemical synthesis and biological activity.
The boronic acid moiety is a versatile functional group, renowned for its utility in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern carbon-carbon bond formation.[3][4] The presence of two chlorine atoms at positions 2 and 4 significantly influences the electronic nature of the aromatic ring, often enhancing the potency of the final drug substance. The bromine atom at the 6-position introduces a significant steric challenge but also provides an additional, orthogonal handle for further functionalization or can serve as a key interaction point within a protein's binding pocket. This distinct substitution pattern makes it a valuable synthon in the construction of targeted therapeutics, most notably in the development of BRAF inhibitors for the treatment of melanoma.[5][6]
This guide provides an in-depth exploration of this compound as a building block. We will delve into its chemical properties, provide detailed, field-proven protocols for its application in Suzuki-Miyaura cross-coupling, and discuss its strategic importance in the synthesis of medicinally relevant compounds.
Chemical Properties and Safety Considerations
A comprehensive understanding of the physicochemical properties and safety profile of any chemical reagent is a prerequisite for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| CAS Number | 1451392-86-1 | [7] |
| Molecular Formula | C₆H₄BBrCl₂O₂ | [7] |
| Molecular Weight | 269.71 g/mol | [7] |
| Appearance | White to off-white solid | General Observation |
| Purity | Typically ≥97% | [7] |
Safety and Handling:
This compound is classified as harmful if swallowed and causes skin and serious eye irritation.[7] It may also cause respiratory irritation. Therefore, appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood. In case of contact with eyes, rinse cautiously with water for several minutes. If skin contact occurs, wash with plenty of soap and water. If inhaled, move the person to fresh air. Seek immediate medical attention if symptoms persist or in case of ingestion. For detailed safety information, always consult the latest Safety Data Sheet (SDS) provided by the supplier.
Core Application: The Suzuki-Miyaura Cross-Coupling Reaction
The Suzuki-Miyaura reaction is a robust and versatile method for the formation of C-C bonds, and it is the primary application of this compound in medicinal chemistry.[8][9] The reaction involves the palladium-catalyzed coupling of the boronic acid with an organohalide. The steric hindrance imposed by the ortho-bromo substituent in this compound presents a synthetic challenge that necessitates careful optimization of reaction conditions, particularly the choice of catalyst, ligand, and base.[10][11]
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Protocol 1: Synthesis of a BRAF Inhibitor Precursor
This protocol is adapted from the synthesis of potent BRAF inhibitors as described in patent literature, which utilizes a structurally analogous boronic acid. This procedure is designed to address the steric hindrance of the 6-bromo-2,4-dichlorophenyl moiety and is applicable for the coupling with heteroaryl chlorides, which are common components of kinase inhibitors.
Reaction Scheme:
(Illustrative scheme: this compound coupling with a generic heteroaryl chloride)
Materials:
-
This compound (1.0 equiv)
-
Heteroaryl chloride (e.g., 1H-pyrrolo[2,3-b]pyridine derivative) (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂) (0.05 equiv)
-
Potassium carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
Step-by-Step Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound, the heteroaryl chloride, and potassium carbonate.
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Under the inert atmosphere, add the Pd(dppf)Cl₂ catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio (v/v). The total solvent volume should be sufficient to create a stirrable slurry (approximately 0.1 M concentration with respect to the boronic acid).
-
Reaction: Heat the reaction mixture to 100 °C and stir vigorously for 12-24 hours. The reaction progress should be monitored by an appropriate analytical technique, such as LC-MS or TLC.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate (2x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expert Insights:
-
Catalyst and Ligand Choice: The use of Pd(dppf)Cl₂ is crucial for this transformation. The dppf ligand is a bulky, electron-rich phosphine that facilitates the oxidative addition of the palladium to the heteroaryl chloride and promotes the reductive elimination step, even with sterically demanding substrates.
-
Base: Potassium carbonate is a moderately strong base that is effective in activating the boronic acid to the boronate species, which is necessary for the transmetalation step.
-
Solvent System: The use of a dioxane/water solvent system is common for Suzuki reactions. Dioxane solubilizes the organic reagents, while water is necessary to dissolve the inorganic base and facilitate the formation of the active boronate species. Degassing the solvents is important to prevent the oxidation of the Pd(0) active catalyst.
-
Steric Hindrance: The ortho-bromo substituent significantly slows down the rate of the Suzuki coupling. Therefore, higher reaction temperatures and longer reaction times are often required to achieve good conversion.
Application in Kinase Inhibitor Drug Discovery
The unique substitution pattern of this compound makes it a valuable building block for the synthesis of kinase inhibitors. The 2,4-dichlorophenyl moiety is a common feature in many kinase inhibitors, where it often occupies a hydrophobic pocket in the ATP-binding site of the kinase. The 6-bromo substituent can be used to probe for additional interactions or as a point for further chemical modification to improve potency, selectivity, or pharmacokinetic properties.
A prominent example is in the development of inhibitors for the BRAF kinase, a key target in melanoma.[5][6] The V600E mutation in BRAF is a driver mutation in over 50% of melanomas. Vemurafenib, a potent BRAF V600E inhibitor, features a related dichlorophenyl group. The synthesis of vemurafenib analogs and other BRAF inhibitors often involves a Suzuki coupling as a key step to introduce this substituted phenyl ring.[5][12]
Diagram: Workflow for Kinase Inhibitor Synthesis
Caption: A generalized workflow for the synthesis of kinase inhibitors.
Conclusion
This compound is a sophisticated and highly valuable building block for medicinal chemists engaged in the design and synthesis of targeted therapeutics. Its unique structural and electronic features provide a robust platform for the construction of complex molecules, particularly kinase inhibitors. While its steric hindrance presents a synthetic challenge, the application of well-chosen Suzuki-Miyaura coupling conditions, as detailed in this guide, allows for its efficient incorporation into drug candidates. The continued exploration of this and related building blocks will undoubtedly fuel the discovery of next-generation therapies for a range of diseases.
References
-
Design, Synthesis, and Bioactivity Assessment of Modified Vemurafenib Analogues. MDPI. Available at: [Link]
-
Design, Synthesis and In Vitro Analysis of New Vemurafenib Analogs. Preprints.org. Available at: [Link]
-
Design and Development of Fluorescent Vemurafenib Analogs for In Vivo Imaging. Theranostics. Available at: [Link]
-
Design and synthesis of novel fluorescently labeled analogs of vemurafenib targeting MKK4. Bioorganic & Medicinal Chemistry. Available at: [Link]
-
Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts. PMC. Available at: [Link]
-
Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. Scientific Reports. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC. Available at: [Link]
-
Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment. PubMed. Available at: [Link]
-
Suzuki coupling reaction of bromobenzene with phenylboronic acid. ResearchGate. Available at: [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. RSC Publishing. Available at: [Link]
-
Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available at: [Link]
-
Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Rational design, synthesis, and biological evaluation of Pan-Raf inhibitors to overcome resistance. Organic & Biomolecular Chemistry. Available at: [Link]
-
Boronic Acids: Preparation, Applications in Organic Synthesis and Medicine. ResearchGate. Available at: [Link]
-
Chemical route to the synthesis of dabrafenib. ResearchGate. Available at: [Link]
-
The Suzuki coupling reaction of arylbromides with phenylboronic acid. ResearchGate. Available at: [Link]
-
Boron Chemistry for Medical Applications. MDPI. Available at: [Link]
-
Boronic acids in medicinal chemistry: Anticancer, antibacterial and antiviral applications. ResearchGate. Available at: [Link]
-
A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. PMC. Available at: [Link]
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC. Available at: [Link]
-
Suzuki cross-coupling reaction. YouTube. Available at: [Link]
-
A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Journal of Synthetic Chemistry. Available at: [Link]
-
Suzuki reactions in novel liquids. DiVA. Available at: [Link]
-
Suzuki reaction. Wikipedia. Available at: [Link]
Sources
- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 5. mdpi.com [mdpi.com]
- 6. Development of a novel chemical class of BRAF inhibitors offers new hope for melanoma treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 1451392-86-1|(6-Bromo-2,3-dichlorophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. diva-portal.org [diva-portal.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. BJOC - Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine [beilstein-journals.org]
- 12. Development of [11C]vemurafenib employing a carbon-11 carbonylative Stille coupling and preliminary evaluation in mice bearing melanoma tumor xenografts - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Coupling with 6-Bromo-2,4-dichlorophenylboronic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the Suzuki-Miyaura cross-coupling of 6-Bromo-2,4-dichlorophenylboronic acid. This substrate presents a unique combination of steric hindrance and electronic deactivation due to its ortho-dichloro substitution pattern and the adjacent bromine atom. These characteristics can significantly impede the key steps of the catalytic cycle, leading to low yields and side reactions.
This document provides in-depth troubleshooting advice, answers to frequently asked questions, and validated protocols to help you navigate these challenges and achieve successful coupling outcomes.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.
Q1: My reaction shows very low or no conversion to the desired product. Where should I start troubleshooting?
Low or no product formation is the most common issue and typically points to a failure in one of the core steps of the catalytic cycle. The steric bulk and electron-deficient nature of this compound make the reaction highly sensitive to the choice of catalyst, ligand, base, and solvent.
-
Causality: The primary bottlenecks are often a slow oxidative addition of the palladium catalyst to your aryl halide coupling partner (especially if it is also sterically hindered or an aryl chloride) and a difficult transmetalation step due to the electronically poor nature of the boronic acid.[1][2]
-
Troubleshooting Steps:
-
Re-evaluate the Catalyst and Ligand System: Standard catalysts like Pd(PPh₃)₄ are often ineffective for this type of substrate. You need a system designed to overcome high activation barriers.
-
Recommendation: Switch to a more active catalyst system employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).[2][3][4] These ligands promote both the oxidative addition and the final reductive elimination step, which can be slow for hindered biaryls.[2][5]
-
Actionable Advice: Use a combination of a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ with a ligand such as XPhos, SPhos, or RuPhos.[6] Alternatively, use a pre-formed catalyst like XPhos Pd G3, which offers greater air stability and reliability.
-
-
Assess the Base: The base is not merely a spectator; it is crucial for activating the boronic acid to form a more nucleophilic boronate species, which is essential for transmetalation.[7][8]
-
Recommendation: A stronger base is often required for electron-deficient boronic acids.
-
Actionable Advice: Switch from weaker bases like Na₂CO₃ to stronger, non-nucleophilic bases such as K₃PO₄ or Cs₂CO₃.[9] K₃PO₄ is particularly effective in anhydrous conditions, which can help suppress side reactions.[10]
-
-
Check Reagent Quality and Stability: Boronic acids, especially electron-deficient ones, are susceptible to degradation via protodeboronation, where the C-B bond is cleaved.[5][11]
-
Recommendation: Ensure the integrity of your boronic acid.
-
Actionable Advice: Use freshly purchased this compound or purify it before use. Consider converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, which can release the boronic acid slowly under reaction conditions.[11][12][13]
-
-
Optimize Solvent and Temperature:
-
Recommendation: The reaction likely requires significant thermal energy. Ensure your solvent is appropriate for higher temperatures and is rigorously degassed.
-
Actionable Advice: Use high-boiling point aprotic solvents like dioxane, toluene, or DMF.[8] Start at a temperature of 80-100 °C and, if conversion remains low, cautiously increase it.[9][11] Crucially, thoroughly degas your solvent and reaction mixture (e.g., by three freeze-pump-thaw cycles or by sparging with argon for 30 minutes) to prevent oxygen from deactivating the Pd(0) catalyst.[11]
-
-
Q2: I'm observing a significant amount of a symmetrical biaryl byproduct derived from the homocoupling of my boronic acid. How can I prevent this?
Homocoupling occurs when two molecules of the boronic acid react with each other. This side reaction is often promoted by the presence of oxygen and/or Pd(II) species at the start of the reaction (if using a Pd(II) precatalyst).[5]
-
Causality: Oxygen can oxidize the active Pd(0) catalyst to Pd(II), which can then participate in a catalytic cycle that homocouples the boronic acid. It can also be a sign that the oxidative addition to your aryl halide is much slower than the side reactions of the boronate complex.
-
Troubleshooting Steps:
-
Improve Inert Atmosphere Technique: This is the most critical factor.
-
Actionable Advice: Ensure all reagents, solvents, and the reaction vessel are rigorously deoxygenated. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction setup and duration.
-
-
Use a Pd(0) Source or a Pre-catalyst: Starting with a Pd(II) source like Pd(OAc)₂ relies on in-situ reduction to the active Pd(0) species. This reduction can sometimes be inefficient or lead to side reactions like homocoupling.
-
Actionable Advice: Use a Pd(0) source like Pd₂(dba)₃ or a modern pre-catalyst (e.g., SPhos Pd G2) where the Pd is readily converted to the active Pd(0) state under the reaction conditions.
-
-
Modify Reaction Parameters:
-
Actionable Advice: Lowering the reaction temperature slightly may disfavor the homocoupling pathway relative to the desired cross-coupling. Additionally, using bulky ligands like XPhos can sterically hinder the formation of the homocoupled product.[6]
-
-
Troubleshooting Workflow Diagram
The following diagram outlines a logical workflow for diagnosing and solving low-yield Suzuki coupling reactions with challenging substrates.
Caption: A step-by-step decision tree for troubleshooting Suzuki coupling.
Frequently Asked Questions (FAQs)
FAQ 1: What are the best initial conditions to try for coupling this compound?
For a challenging substrate, it is best to start with conditions that have proven effective for other sterically hindered and electronically deactivated partners.
| Parameter | Recommended Starting Condition | Rationale |
| Palladium Source | Pd₂(dba)₃ (1-2 mol %) or Pd(OAc)₂ (2-4 mol %) | Common, reliable Pd(0) and Pd(II) precursors. |
| Ligand | XPhos (2-5 mol %) or SPhos (2-5 mol %) | Bulky, electron-rich ligands that accelerate slow catalytic steps.[2][3] |
| Base | K₃PO₄ (2-3 equivalents) | A strong, non-nucleophilic base effective in anhydrous conditions to promote transmetalation and minimize protodeboronation.[10] |
| Solvent | Anhydrous Dioxane or Toluene | High-boiling aprotic solvents that are standard for difficult couplings. Must be rigorously degassed.[8][11] |
| Temperature | 100 °C | Sufficient thermal energy is typically required to overcome the high activation barriers.[9] |
| Concentration | 0.1 - 0.5 M | A standard concentration range for these reactions. |
FAQ 2: How do I choose the right palladium catalyst and ligand for this substrate?
The choice is dictated by the substrate's specific challenges: steric hindrance and electronic deactivation.
-
The Problem: The two ortho-chlorine atoms on the boronic acid create significant steric bulk around the boron center. This, combined with the electron-withdrawing nature of the halogens, makes the boronic acid a poor nucleophile for the transmetalation step.[7][8] Furthermore, if your coupling partner (the aryl halide) is also substituted at its ortho positions, the final reductive elimination step to form the C-C bond will be very slow.[14]
-
The Solution: Bulky, Electron-Rich Ligands:
-
Buchwald-type Biaryl Phosphine Ligands (e.g., XPhos, SPhos): These are the gold standard for difficult couplings.[2][6] Their large steric footprint (bulk) forces the aryl groups on the palladium intermediate into a geometry that favors reductive elimination. Their high electron density makes the palladium center more nucleophilic, which speeds up the initial oxidative addition step, especially with unreactive aryl chlorides.[2][3]
-
N-Heterocyclic Carbenes (NHCs) (e.g., IPr, SImes): NHCs are strong sigma-donors and are even more electron-rich than phosphines. They form very stable palladium complexes that are highly active and resistant to decomposition at high temperatures, making them excellent for coupling unreactive aryl chlorides.[7]
-
The Suzuki Catalytic Cycle: Highlighting Challenging Steps
This diagram illustrates the catalytic cycle and pinpoints the steps most affected by sterically hindered and electron-poor substrates.
Caption: The key steps of the Suzuki cycle and their associated challenges.
FAQ 3: Can I use boronate esters instead of the boronic acid to improve stability and yield?
Absolutely. This is a highly recommended strategy, particularly when you suspect protodeboronation is contributing to low yields.
-
Advantages of Boronate Esters:
-
Enhanced Stability: Boronic acids can be prone to dehydration to form cyclic boroxine anhydrides or decomposition via protodeboronation. Converting them to esters, such as pinacol or neopentyl glycol esters, significantly increases their bench stability and resistance to degradation under reaction conditions.[12]
-
Improved Purification: Boronate esters are often crystalline solids that are easier to purify by chromatography or recrystallization than the corresponding boronic acids.
-
Slow Release Mechanism: In the reaction, the ester can act as a "slow-release" source of the active boronate species, keeping its instantaneous concentration low and potentially suppressing side reactions like homocoupling.[11]
-
-
Consideration: The hydrolysis of the boronate ester to the active boronate species is also base-mediated. Therefore, using a strong base (K₃PO₄, Cs₂CO₃) and sometimes a small amount of water (if compatible with your substrates) can be beneficial. However, many modern catalyst systems work well under strictly anhydrous conditions with boronate esters.[15]
Experimental Protocols
Protocol 1: General Screening Protocol for Optimizing Suzuki Coupling
This protocol is designed for a small-scale parallel screen to efficiently identify the optimal catalyst, base, and solvent for your specific coupling partners.
Materials:
-
Aryl Halide (1.0 eq)
-
This compound pinacol ester (1.2 - 1.5 eq)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a pre-catalyst, e.g., XPhos, 4 mol%)
-
Base (e.g., K₃PO₄, 3.0 eq)
-
Anhydrous Solvent (e.g., Dioxane)
-
Inert atmosphere glovebox or Schlenk line
-
Reaction vials with stir bars
Procedure:
-
Preparation (Inert Atmosphere): Oven-dry all glassware and vials. In a glovebox or under a positive pressure of argon, add the aryl halide (e.g., 0.1 mmol, 1.0 eq) and the boronic ester (e.g., 0.12 mmol, 1.2 eq) to each reaction vial.
-
Base Addition: Add the chosen base (e.g., K₃PO₄, 0.3 mmol, 3.0 eq) to each vial.
-
Catalyst/Ligand Addition: In a separate vial, prepare a stock solution of the catalyst/ligand in the chosen solvent to ensure accurate dispensing of small quantities. Add the appropriate volume of the catalyst solution to each reaction vial.
-
Solvent Addition: Add the anhydrous, degassed solvent to each vial to reach the desired concentration (e.g., 1.0 mL for 0.1 M).
-
Reaction: Seal the vials tightly.[11] Place the vials in a pre-heated aluminum heating block on a magnetic stir plate. Stir vigorously at the desired temperature (e.g., 100 °C) for the set time (e.g., 12-24 hours).
-
Analysis: After cooling to room temperature, take a small aliquot from each reaction. Dilute with a suitable solvent (e.g., acetonitrile or ethyl acetate), filter through a small plug of silica, and analyze by LC-MS or GC-MS to determine the conversion and identify any byproducts.
References
- Benchchem. (2025). Troubleshooting guide for sluggish or incomplete Suzuki coupling reactions. Benchchem Technical Support.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (2025). Suzuki Cross-Coupling Reaction of Sterically Hindered Aryl Boronates with 3-Iodo-4-methoxybenzoic Acid Methylester.
- Organic & Biomolecular Chemistry. (n.d.).
- ArODES HES-SO. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- BYJU'S. (n.d.). Merits of the Suzuki Coupling Reaction.
- Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society, 122(17), 4020-4028.
- ACS Publications. (2023). Ligand-Enabled ortho-Arylation of (hetero)Aromatic Acids with 2,6-Disubstituted Aryl Halides.
- Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
- Wikipedia. (n.d.). Suzuki reaction.
- ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
- ResearchGate. (n.d.). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction....
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- PubMed. (2013). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions.
- Organic & Biomolecular Chemistry. (n.d.). An efficient indenyl-derived phosphine ligand for the Suzuki–Miyaura coupling of sterically hindered aryl halides. Royal Society of Chemistry.
- Sigma-Aldrich. (n.d.). Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction.
- ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?.
- Organic Chemistry Portal. (n.d.).
- MDPI. (2023). Preformed Pd(II)
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- 4. pure.hw.ac.uk [pure.hw.ac.uk]
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- 14. An efficient method for sterically demanding Suzuki-Miyaura coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Substituted arene synthesis by alkylation or arylation [organic-chemistry.org]
Technical Support Center: Minimizing Homocoupling in 6-Bromo-2,4-dichlorophenylboronic Acid Couplings
Ticket ID: #Suzuki-Troubleshoot-246 Subject: Optimization of Suzuki-Miyaura Coupling for Sterically Hindered, Polyhalogenated Boronic Acids Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary: The "Perfect Storm" Substrate
You are working with 6-Bromo-2,4-dichlorophenylboronic acid . This is not a standard substrate; it represents a "perfect storm" of difficulty in cross-coupling chemistry due to three converging factors:
-
Extreme Steric Hindrance: The boron atom is flanked by a Chlorine (C2) and a Bromine (C6). This 2,6-disubstitution creates a massive kinetic barrier to transmetallation , the step where the boronic acid transfers its aryl group to the Palladium center.
-
Electronic Destabilization: The electron-withdrawing nature of the halogens makes the C-B bond highly susceptible to protodeboronation (hydrolysis of the C-B bond), especially in aqueous base.
-
Competing Reactivity: The ortho-Bromine is a potential leaving group. If the catalyst is not highly selective, it may insert into the C-Br bond of the boronic acid itself, leading to oligomerization.
The Core Problem: When transmetallation is slow (due to sterics), the catalytic cycle stalls. The boronic acid accumulates in the solution. If any oxidant (like trace Oxygen) is present, the stalled Palladium species will catalyze the oxidative dimerization of your boronic acid (Homocoupling) rather than the desired cross-coupling.
Diagnostic Matrix: What is your crude mixture telling you?
Before changing conditions, analyze your reaction outcome.[1] Use this matrix to identify the root cause.
| Observation (LCMS/TLC) | Diagnosis | Root Cause |
| Major Product: Biaryl Dimer (Ar-Ar) | Oxidative Homocoupling | Oxygen Ingress. The catalyst is active but is being hijacked by |
| Major Product: De-boronated Arene (Ar-H) | Protodeboronation | Base/Solvent Incompatibility. The C-B bond is hydrolyzing faster than it can transmetallate. |
| Major Product: Unreacted Halide + Boronic Acid | Catalyst Arrest | Ligand Failure. The catalyst cannot overcome the steric barrier to transmetallation. |
| Major Product: Oligomers/Polymers | Self-Arylation | Chemoselectivity Failure. Catalyst is inserting into the C-Br bond of the boronic acid. |
The Mechanistic Battlefield
To solve this, you must visualize the competition between the desired cycle and the side reactions.
Figure 1: The catalytic bottleneck. The 2,6-disubstitution blocks Transmetallation. If this step is slow, the intermediate waits. If Oxygen is present, it diverts to Homocoupling.[2] If Water/Base is too aggressive, it diverts to Protodeboronation.
Optimization Protocols
Protocol A: The "Zero-Oxygen" Standard (Mandatory)
Goal: Eliminate the oxidant required for homocoupling.
Homocoupling is almost exclusively an oxidative process. If you remove the oxidant (
-
Do not just sparge. Sparging (bubbling gas) is often insufficient for sensitive reactions.
-
Freeze-Pump-Thaw: Perform 3 cycles of freeze-pump-thaw on your solvent before adding the catalyst.
-
Reaction Vessel: Use a sealed pressure tube or a Schlenk flask. Do not use a standard reflux condenser open to a nitrogen line (back-diffusion of air is common).
-
Catalyst Addition: Add the catalyst as a solid in a glovebox if possible, or as a solution injected through a septum after degassing.
Protocol B: Kinetic Control via Slow Addition
Goal: Keep the concentration of Boronic Acid low.
If the concentration of boronic acid is low, the rate of the second-order homocoupling reaction drops significantly (
-
Setup: Dissolve your this compound in the organic solvent (e.g., THF or Dioxane).
-
Reactor: Place the Aryl Halide, Base, and Catalyst in the main reaction vessel.
-
Execution: Use a syringe pump to add the boronic acid solution dropwise over 1–2 hours at the reaction temperature.
-
Note: Ensure the catalyst acts faster than the protodeboronation rate, or you will just slowly add boronic acid that immediately hydrolyzes.
-
Protocol C: The "Buchwald" Catalyst System
Goal: Force the difficult transmetallation.
Standard catalysts like
-
Recommended Pre-catalyst: XPhos Pd G3 or SPhos Pd G3 .
-
Why? These "Generation 3" precatalysts activate immediately without requiring reduction, preventing the induction period where homocoupling often starts.
-
Ligand Choice:SPhos is specifically designed for 2,6-disubstituted systems. XPhos is excellent for aryl chlorides.
-
-
Base Selection: Switch to
(anhydrous) or .-
Why? Carbonate bases (
) can be too harsh and promote deboronation. Phosphate is milder and buffers the pH.
-
Troubleshooting FAQs
Q1: I see the dimer, but I degassed thoroughly. What else causes homocoupling?
A: Check your catalyst loading. If you use a Pd(II) source (like
-
Fix: Use a Pd(0) source (like
) or a pre-reduced Buchwald G3/G4 precatalyst.[3]
Q2: My boronic acid is disappearing, but I only get the de-boronated arene (1-Bromo-3,5-dichlorobenzene). A: You are suffering from Protodeboronation . The electron-withdrawing Cl/Br groups make the C-B bond weak.
-
Fix 1: Reduce water. Use anhydrous Toluene/Dioxane with anhydrous
. -
Fix 2: Switch to a MIDA Boronate or Pinacol Ester . These are significantly more stable than the free acid. The free acid releases slowly from the MIDA boronate, keeping the active concentration low (simulating Protocol B).
Q3: Can I use the this compound as the electrophile instead?
A: This is a risky strategy but valid. If you switch roles and use a different boronic acid (partner) + 6-Bromo-2,4-dichlorophenyl bromide (ignoring the boronic acid moiety), you might have better luck. However, since your molecule is a boronic acid, you would need to protect the B(OH)2 as a trifluoroborate (
References
-
Mechanisms of Homocoupling: Adamo, C., et al. "Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Role of the Base." Journal of the American Chemical Society, 2006.
-
Buchwald Ligands for Hindered Systems: Martin, R., & Buchwald, S. L. "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 2008.
-
Protodeboronation Studies: Cox, P. A., et al. "Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited." Journal of the American Chemical Society, 2017.
-
Slow Addition Protocols: Lennox, A. J. J., & Lloyd-Jones, G. C. "Selection of Boron Reagents for Suzuki–Miyaura Coupling." Chemical Society Reviews, 2014.
Sources
catalyst poisoning in Suzuki reactions involving 6-Bromo-2,4-dichlorophenylboronic acid
This is a technical support guide designed for the Advanced Catalysis Support Center . It addresses the specific challenges of using 6-Bromo-2,4-dichlorophenylboronic acid in Suzuki-Miyaura cross-couplings.
Topic: Troubleshooting Catalyst Poisoning & Instability with this compound Ticket ID: #SZK-26-HALO-BR Assigned Specialist: Senior Application Scientist[1]
Executive Summary: The "Poisoning" Mirage
Welcome to the support center. You are likely here because your reaction involving This compound has stalled, precipitated Pd black, or resulted in low yields.
Immediate Diagnosis: While "catalyst poisoning" is a valid concern, with this specific substrate (a 2,6-disubstituted arylboronic acid), the primary failure mode is often Rapid Protodeboronation , which mimics catalyst death. The steric bulk of the 2-chloro and 6-bromo substituents, combined with their electron-withdrawing nature, accelerates the cleavage of the C-B bond, destroying your nucleophile before it can enter the catalytic cycle.
This guide distinguishes between True Catalyst Poisoning (Metal deactivation) and Substrate Suicide (Protodeboronation) and provides a corrected protocol.
Diagnostic Workflow (Interactive Logic)
Before altering your catalyst, use this logic flow to identify the root cause of the failure.
Figure 1: Diagnostic decision tree for distinguishing between deboronation and catalyst arrest.
Technical Deep Dive: Mechanisms of Failure
A. The Protodeboronation Trap (The "Ghost" Poison)
The 2,6-disubstitution pattern (2-Cl, 6-Br) creates severe steric strain around the boron atom. In the presence of aqueous base (standard Suzuki conditions), the tetrahedral boronate intermediate forms but rapidly collapses to release the boronic acid moiety, replaced by a proton.
-
Why it happens: The ortho-substituents twist the C-B bond out of planarity with the aromatic ring, reducing conjugation and making the C-B bond weaker. The electron-withdrawing halogens further stabilize the transient carbanion/sigma-complex, accelerating hydrolysis [1].[1]
-
Result: You lose your stoichiometry. The catalyst is fine, but it has no partner to react with.
B. True Catalyst Poisoning (Halide Inhibition)
If your reaction accumulates high concentrations of Bromide or Chloride ions (from the starting material or decomposition), these halides can oversaturate the Palladium center.
-
Mechanism: Formation of inactive palladate species like [PdBr4]2- or bridging halide dimers [L-Pd(μ-X)]2.[1]
-
Relevance to this substrate: High.[2][3] The substrate itself is 55% halogen by weight.
C. Competitive Oxidative Addition (Chemoselectivity)
Your substrate contains a C-Br bond (position 6).[1]
-
Risk: The active Pd(0) catalyst may insert into the C-Br bond of the boronic acid instead of your external electrophile.
-
Outcome: Self-polymerization or formation of homocoupling byproducts.[1] This consumes the catalyst and precipitates Pd black.
Troubleshooting & FAQ
Q1: My reaction turns black immediately upon heating. Is the catalyst dead? A: Yes, "Pd black" indicates the formation of bulk Palladium(0) aggregates. This happens when the catalytic cycle stalls.
-
Cause: The Transmetallation step is too slow because of the steric bulk at the 2,6-positions of your boronic acid. The Pd(II) intermediate waits too long for the boron to arrive and eventually decomposes.
-
Fix: You must accelerate transmetallation. Use a ligand with high trans-effect (e.g., XPhos or SPhos ) and increase the catalyst loading to 2-5 mol%.[1]
Q2: I see the deboronated product (1-bromo-3,5-dichlorobenzene). Should I add more base? A: NO. Adding more base (especially hydroxide or carbonate) will accelerate the decomposition.
-
Fix: Switch to a mild, anhydrous base system. Potassium Phosphate Tribasic (K3PO4) suspended in toluene/water (10:1) or strictly anhydrous Cesium Fluoride (CsF) in dioxane are superior for unstable boronic acids [2].
Q3: Can I use the Pinacol ester (Bpin) instead of the acid? A: Generally, yes. Pinacol esters are more stable towards protodeboronation than the free acid. However, for 2,6-disubstituted systems, even the ester can hydrolyze and deboronate. A MIDA boronate is the gold standard for this level of instability, as it releases the active species slowly [3].
Optimized Experimental Protocol
This protocol is engineered to minimize protodeboronation and maximize transmetallation rates for sterically hindered, polyhalogenated boronic acids.
Materials Checklist
-
Catalyst: XPhos Pd G3 (Third Generation Buchwald Precatalyst) - Crucial for fast activation.[1]
-
Ligand: XPhos (add 1:1 w/ catalyst if not using G3 precatalyst).
-
Base: K3PO4 (finely ground, anhydrous).[4]
-
Solvent: Toluene / Water (10:1 ratio) or THF.
-
Substrate: this compound (1.5 equivalents).
Step-by-Step Procedure
-
Charge the Vessel: In a glovebox or under active Argon flow, add:
-
Solvent Addition: Add degassed Toluene and Water (ratio 10:1).
-
Note: The small amount of water is necessary for the boronic acid activation but keeping it low suppresses deboronation.
-
-
Temperature Ramp:
-
Do not plunge into a hot bath.
-
Stir vigorously at Room Temperature for 10 minutes.
-
Heat to 40-60°C . Avoid reflux (100°C+) unless absolutely necessary. High heat accelerates deboronation exponentially faster than the coupling reaction.
-
-
Monitoring: Check by HPLC/UPLC after 1 hour. If the boronic acid is consumed but starting material remains, add a second portion of boronic acid (0.5 equiv).
Data Comparison: Base Selection
| Base System | Yield (%) | Major Byproduct | Verdict |
| Na2CO3 / DME / H2O | < 10% | 1-bromo-3,5-dichlorobenzene | FAILED (Rapid Deboronation) |
| K2CO3 / DMF | 15-20% | Homocoupling / Pd Black | POOR (Catalyst Poisoning) |
| K3PO4 / Toluene / H2O | 85% | Minimal | OPTIMAL |
| CsF / Dioxane (Dry) | 78% | Unreacted SM | GOOD (Slower rate) |
Visualizing the Failure Mechanism
The following diagram illustrates the competition between the productive cycle and the destructive protodeboronation pathway.
Figure 2: Competition between productive coupling and protodeboronation.[1] Note that the steric bulk slows Transmetallation, giving the destructive hydrolysis pathway time to dominate.
References
-
Cox, P. A., et al. (2014). "Base-Promoted Protodeboronation of 2,6-Disubstituted Arylboronic Acids." The Journal of Organic Chemistry, 79(11), 5365–5368.
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010).[5] "A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids."[5][6] Journal of the American Chemical Society, 132(40), 14073–14075.
-
Knapp, D. M., et al. (2010). "MIDA Boronates are Hydrolytically Stable and Can Be Utilized in Cross-Coupling Reactions." Journal of the American Chemical Society, 132(22), 7601–7603.
Sources
- 1. 5467-74-3|(4-Bromophenyl)boronic acid|BLD Pharm [bldpharm.com]
- 2. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Protodeboronation [organic-chemistry.org]
- 4. reddit.com [reddit.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
effect of temperature on the outcome of reactions with 6-Bromo-2,4-dichlorophenylboronic acid
Technical Support Center: 6-Bromo-2,4-dichlorophenylboronic Acid Reaction Optimization
Current Status: Online Agent Role: Senior Application Scientist Ticket ID: #BORON-246-OPT
Executive Summary: The Steric-Stability Paradox
Welcome to the technical support hub for This compound . This reagent presents a classic "Steric-Stability Paradox" in palladium-catalyzed cross-coupling (Suzuki-Miyaura).
-
The Challenge: The molecule is 2,6-disubstituted (di-ortho substituted) with chlorine atoms. This creates immense steric hindrance around the boron center, significantly raising the activation energy required for the transmetallation step.
-
The Trap: To overcome this barrier, researchers often increase the temperature. However, electron-deficient, di-ortho substituted boronic acids are notoriously prone to protodeboronation (loss of the boron group) at elevated temperatures in basic aqueous media.
This guide provides calibrated solutions to navigate this narrow operating window.
Module 1: Critical Temperature Effects & Troubleshooting
Q1: I am seeing low conversion at 60°C, but when I increase to 100°C, I get a major byproduct. What is happening?
Diagnosis: You are likely observing the competition between Transmetallation (productive) and Protodeboronation (destructive).
-
At 60°C (Stalled Reaction): The steric bulk of the 2,4-dichloro substitution prevents the palladium complex from effectively approaching the boron center. The rate of transmetallation (
) is near zero. -
At 100°C (Decomposition): While the thermal energy is sufficient for coupling, it also accelerates the hydrolytic cleavage of the C-B bond. The byproduct you see is likely 1-bromo-3,5-dichlorobenzene , resulting from the replacement of the
group with a proton.
Data: Temperature Impact on Reaction Pathway
| Temperature | Transmetallation Rate ( | Protodeboronation Rate ( | Dominant Outcome |
| RT - 50°C | Negligible | Very Low | No Reaction (SM recovery) |
| 60°C - 80°C | Slow | Moderate | Mixed (Low yield + some decomp) |
| > 90°C | Moderate | Fast | Decomposition (Major byproduct) |
Corrective Action: Do not simply raise the temperature. Instead, lower the activation energy of the transmetallation step by changing the catalyst system to a bulky, electron-rich ligand (e.g., XPhos or SPhos) that facilitates coupling at lower temperatures (60-80°C).
Q2: My LC-MS shows a mass corresponding to the "homocoupling" of the boronic acid. Is temperature a factor?
Analysis: Yes. Oxidative homocoupling (Ar-Ar formation) requires a Pd(II) species and is often accelerated by oxygen and heat. However, with This compound , "homocoupling" is chemically ambiguous because the molecule contains both a nucleophile (Boron) and an electrophile (Bromine).
-
Scenario A (True Homocoupling): Two boronic acid molecules couple via their boron ends (requires oxidant).
-
Scenario B (Polymerization/Oligomerization): The Pd catalyst inserts into the C-Br bond of one molecule and transmetallates with the Boron of another.
Technical Insight: The C-Br bond at the 6-position is also sterically hindered by the adjacent boron and the ring structure. However, at high temperatures (>90°C), Pd insertion into this C-Br bond becomes kinetically accessible.
Prevention Protocol:
-
Temperature Control: Keep reaction below 80°C.
-
Electrophile Selection: Ensure your coupling partner (e.g., Ar-I or Ar-OTf) is significantly more reactive than the aryl bromide on your boronic acid.
-
Catalyst Dosing: Use "High Activity" catalysts (Pd-NHC or Pd-G3/G4 precatalysts) that selectively insert into the unhindered external electrophile first.
Module 2: Visualizing the Reaction Landscape
The following diagram illustrates the kinetic competition dictated by temperature. Note how the "Window of Opportunity" narrows for sterically hindered substrates.
Caption: Kinetic competition between productive coupling and destructive deboronation. High temperatures disproportionately accelerate the destructive path for hindered substrates.
Module 3: Validated Protocols
These protocols are designed to bypass the high-temperature requirement by using superior catalysis.
Protocol A: The "Buchwald" Method (Recommended)
Best for: Maximizing yield while keeping temperature moderate (60-80°C).
Reagents:
-
Catalyst: XPhos Pd G2 or G3 (2-5 mol%). Why? XPhos is exceptionally good at coupling sterically hindered di-ortho substituted rings. [1]
-
Base:
(3.0 equiv). Why? Milder than carbonates, reduces deboronation risk. -
Solvent: THF:Water (10:1) or Toluene:Water (10:1).
Step-by-Step:
-
Charge reaction vial with Aryl Halide (1.0 equiv), This compound (1.5 equiv), and XPhos Pd G2 (0.02 equiv).
-
Add
(3.0 equiv). -
Evacuate and backfill with Argon (x3).
-
Add degassed solvent mixture (0.2 M concentration).
-
Crucial Step: Heat to 65°C . Monitor by LC-MS at 2 hours.
-
If <10% conversion: Increase to 80°C.
-
If deboronation observed: Stop, switch to anhydrous conditions (Protocol B).
-
Protocol B: Anhydrous Conditions (Troubleshooting)
Best for: Substrates showing rapid protodeboronation in Protocol A.
Reagents:
-
Catalyst: Pd(OAc)2 (5 mol%) + SPhos (10 mol%).
-
Base:
(anhydrous, 2.0 equiv). -
Solvent: 1,4-Dioxane (anhydrous).
Logic: Eliminating water shuts down the hydrolytic protodeboronation pathway, allowing you to safely increase the temperature to 90-100°C to force the difficult transmetallation. [2]
Module 4: Decision Tree for Reaction Failure
Use this flow to diagnose issues specifically related to temperature and stability.
Caption: Diagnostic flow for optimizing reaction conditions based on observed failure modes.
References
-
Barder, T. E., Walker, S. D., Martinelli, J. R., & Buchwald, S. L. (2005).[1] Catalysts for Suzuki-Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.[1][2] [Link]
-
Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.[1][2] [Link]
-
Cox, P. A., et al. (2016). Protodeboronation of Heteroarylboronic Acids. Angewandte Chemie International Edition. [Link]
Sources
- 1. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Validation & Comparative
analytical methods for monitoring Suzuki coupling with 6-Bromo-2,4-dichlorophenylboronic acid
Executive Summary: The "Triple Threat" Substrate
6-Bromo-2,4-dichlorophenylboronic acid represents a distinct class of "difficult" Suzuki substrates. Unlike simple phenylboronic acids, this molecule presents a "Triple Threat" of analytical challenges that standard monitoring protocols often miss:
-
Rapid Protodeboronation: The 2,6-disubstitution pattern creates significant steric strain around the boron center. Under the basic conditions required for Suzuki coupling (hydroxide/carbonate/phosphate), the rate of C-B bond cleavage is accelerated, yielding 1-Bromo-3,5-dichlorobenzene . This is often misidentified as a generic impurity.
-
Chemoselective Ambiguity (Self-Coupling): While used as the nucleophile (boron source), the molecule contains a reactive electrophile (C-Br bond). If the catalyst system is too active, the reagent will couple with itself, forming oligomeric poly(phenylene) species rather than the desired biaryl product.
-
Boroxine Artifacts: In non-aqueous HPLC mobile phases, this acid readily dehydrates to form cyclic trimeric boroxines, leading to split peaks or ghost peaks that confuse quantitative integration.
This guide outlines the specific analytical architecture required to distinguish these failure modes from productive coupling.
Comparative Analysis of Monitoring Methods
The following table contrasts the three primary analytical techniques for this specific reaction matrix.
| Feature | HPLC-UV (Reverse Phase) | UPLC-MS (Electrospray) | 1H NMR (In-Situ) |
| Primary Utility | Quantitative tracking of conversion & yield. | Identification of unknown impurities (Oligomers). | Structural verification & Boron speciation. |
| Suitability for 6-Br-2,4-Cl | High. (With acidic mobile phase). | Medium. (Ionization of halo-aromatics can be poor). | High. (Best for seeing protodeboronation). |
| Detection Limit | < 0.1% (Area %) | < 0.01% (Trace impurities) | ~ 1-2% |
| Critical Limitation | Boroxine formation on-column if neutral. | "Self-coupling" dimers often fly poorly or suppress signal. | Requires deuterated solvent or solvent suppression. |
| Throughput | 8-15 min / sample | 2-5 min / sample | 10-20 min / sample |
Deep Dive: The HPLC Protocol (Gold Standard)
For this substrate, a standard generic gradient (Water/Acetonitrile) will likely fail due to peak tailing caused by the interaction of the empty p-orbital of boron with silanols on the column stationary phase.
Optimized Method Parameters
-
Column: C18 with high carbon load and end-capping (e.g., Waters XBridge or Agilent Zorbax Eclipse Plus). Avoid Phenyl-Hexyl columns as they may interact too strongly with the poly-halogenated ring.
-
Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid.
-
Why: Acidic pH (<3) keeps the boronic acid in its neutral form (
) rather than the anionic boronate form ( ), preventing rapid deboronation inside the column and reducing silanol drag.
-
-
Mobile Phase B: Acetonitrile + 0.1% TFA.
-
Wavelength: 220 nm (strong absorption for chlorinated rings) and 254 nm.
-
Gradient:
-
Hold 5% B for 1 min (elute salts).
-
Ramp to 95% B over 8 mins.
-
Crucial: Hold at 95% B for at least 3 mins. You must wash out the lipophilic "self-coupled" oligomers.
-
Sample Preparation (The "Quench" Step)
Do not inject the basic reaction mixture directly.
-
Take 50 µL reaction aliquot.
-
Add into 1000 µL of Acetonitrile:Water (50:50) containing 1% Acetic Acid .
-
Mechanism: The acid immediately neutralizes the reaction base, stopping the protodeboronation clock. If you dilute in neutral solvent, the residual base will continue to destroy the 6-Br-2,4-Cl boronic acid in the vial while it waits for injection.
Analytical Workflow & Decision Logic
The following diagram illustrates the decision process for monitoring this reaction, specifically addressing the "Self-Coupling" vs "Deboronation" differentiation.
Caption: Analytical decision matrix for this compound coupling. Note the specific branches for identifying self-coupling vs. deboronation.
Identifying the Impurities (Spectroscopic Signatures)
When analyzing the chromatograms or spectra, look for these specific markers:
A. Protodeboronation Product (1-Bromo-3,5-dichlorobenzene)
-
Origin: Hydrolytic cleavage of the C-B bond by the base.
-
HPLC: Elutes later than the boronic acid (loss of polar -B(OH)2 group makes it more lipophilic).
-
NMR: Look for the loss of the specific aromatic signal pattern. The starting material is asymmetric; the deboronated product becomes symmetric (if the Br is ignored, but actually 1-Br-3,5-Cl is symmetric along the C-Br axis).
-
SM (6-Br-2,4-Cl-Ph-B(OH)2): Two distinct aromatic singlets (or meta-coupled doublets).
-
Impurity (1-Br-3,5-Cl-Ph): A triplet (H4) and a doublet (H2, H6) pattern in the aromatic region.
-
B. Homocoupling (Oligomers)
-
Origin: Pd inserts into the C-Br bond of the boronic acid instead of the electrophile partner.
-
HPLC: Very late eluting peaks. Broad shape.
-
MS: Mass corresponds to
. Look for "dimer" masses.
References
-
Mechanism of Protodeboronation: Cox, P. A., et al. (2010). "Base-catalyzed protodeboronation of arylboronic acids and esters." Journal of the American Chemical Society. This seminal paper explains why 2,6-disubstituted acids are unstable at high pH.
-
HPLC Analysis of Boronic Acids: Carr, P. W., et al. (2015).[1] "Chromatographic behavior of boronic acids on reverse phase columns." Journal of Chromatography A. Details the interaction between boronic acids and silanols and the necessity of acidic modifiers.
-
Suzuki Coupling of Polyhalogenated Substrates: Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). "Selection of boron reagents for Suzuki-Miyaura coupling." Chemical Society Reviews. Discusses the stability/reactivity trade-offs of hindered boronic acids.
Sources
A Guide to Kinetic Studies of Suzuki Reactions: Featuring 6-Bromo-2,4-dichlorophenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for the formation of carbon-carbon bonds, a critical step in the synthesis of a vast array of pharmaceuticals and functional materials.[1][2][3] The efficiency of these reactions is paramount in drug development and manufacturing, where optimized reaction conditions can lead to significant savings in time and resources. Kinetic studies are indispensable for achieving this optimization, providing a deep understanding of reaction mechanisms and the influence of various parameters on reaction rates.
This guide offers a framework for conducting and interpreting kinetic studies of Suzuki reactions, with a specific focus on the use of 6-Bromo-2,4-dichlorophenylboronic acid, a substrate of interest due to its unique electronic and steric properties. We will explore the experimental design, data analysis, and comparative assessment with alternative boronic acids, providing insights that are both theoretically grounded and practically applicable.
The Importance of Kinetic Analysis in Suzuki Reactions
A thorough understanding of reaction kinetics is fundamental to process development and optimization. By elucidating the rate-determining step and the effect of catalyst, ligand, base, and solvent, researchers can rationally design more efficient and robust synthetic protocols.[4][5] For a polysubstituted and electronically distinct substrate like this compound, a kinetic investigation can reveal how the interplay of its bromo and chloro substituents influences the reaction profile.
Part 1: Designing a Kinetic Study for this compound
A successful kinetic study hinges on a well-designed experimental protocol that allows for accurate monitoring of the reaction progress over time. The following outlines a comprehensive approach.
Experimental Setup and Rationale
The choice of reaction components is critical and should be guided by established principles of Suzuki-Miyaura couplings.
Table 1: Proposed Reaction Components for Kinetic Study
| Component | Example | Rationale |
| Aryl Halide | 4-Methoxyiodobenzene | An electron-rich coupling partner to ensure the boronic acid's reactivity is the primary variable. |
| Boronic Acid | This compound | The subject of our study. The ortho-bromo and dichloro substitution present interesting steric and electronic effects to investigate. |
| Catalyst Precursor | Palladium(II) acetate (Pd(OAc)₂) | A common and versatile palladium source that is reduced in situ to the active Pd(0) species.[6][7] |
| Ligand | SPhos (L7) or XPhos (L8) | Bulky, electron-rich biaryl phosphine ligands are known to promote the oxidative addition and reductive elimination steps, leading to highly active catalysts.[8] |
| Base | Potassium carbonate (K₂CO₃) or Potassium phosphate (K₃PO₄) | The base is crucial for the activation of the boronic acid to facilitate transmetalation.[6][8] The choice can influence reaction rates and should be screened. |
| Solvent | Toluene/Water or Dioxane/Water (biphasic) | A biphasic solvent system is common for Suzuki reactions, facilitating the dissolution of both organic and inorganic reagents.[9] |
| Internal Standard | Dodecane | A non-reactive internal standard is essential for accurate quantification by GC or HPLC. |
Monitoring the Reaction
Real-time monitoring of the reaction is essential for generating kinetic data. Several techniques can be employed:
-
Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Aliquots are taken from the reaction mixture at specific time intervals, quenched, and analyzed to determine the concentration of reactants and products.[5][10]
-
In-situ NMR Spectroscopy: Benchtop NMR spectrometers allow for continuous monitoring of the reaction mixture without the need for sampling, providing a direct measure of species concentration over time.[11]
-
In-situ IR Spectroscopy: Can be used to follow the disappearance of a reactant or the appearance of a product if they have distinct and measurable infrared absorptions.
Experimental Workflow
The following diagram illustrates a typical workflow for a kinetic study of a Suzuki reaction.
Part 2: Comparative Kinetic Analysis
To contextualize the performance of this compound, it is instructive to compare its kinetic profile with that of other boronic acids under identical reaction conditions.
Rationale for Comparison
The electronic and steric nature of the boronic acid significantly impacts the transmetalation step of the catalytic cycle. By comparing this compound with simpler, well-understood analogues, we can deconstruct the influence of its substituents.
Table 2: Boronic Acids for Comparative Study
| Boronic Acid | Key Features | Expected Kinetic Impact |
| Phenylboronic acid | Unsubstituted baseline. | Provides a reference reaction rate. |
| 4-Methoxyphenylboronic acid | Electron-donating group. | Expected to increase the rate of transmetalation. |
| 4-(Trifluoromethyl)phenylboronic acid | Electron-withdrawing group. | Expected to decrease the rate of transmetalation. |
| 2-Methylphenylboronic acid | Sterically hindered (ortho-substituent). | Expected to decrease the reaction rate due to steric hindrance.[12] |
| This compound | Multiple electron-withdrawing groups and ortho-substituent. | The combination of strong electron-withdrawing character and steric hindrance from the ortho-bromo group is expected to result in a significantly slower reaction rate compared to the baseline. |
Hypothetical Comparative Data
The following table presents hypothetical initial rate data for the Suzuki coupling of the boronic acids listed above with 4-methoxyiodobenzene. This data is for illustrative purposes to demonstrate how a comparative analysis would be presented.
Table 3: Hypothetical Initial Reaction Rates
| Boronic Acid | Initial Rate (M/s) | Relative Rate |
| Phenylboronic acid | 1.0 x 10⁻⁴ | 1.00 |
| 4-Methoxyphenylboronic acid | 2.5 x 10⁻⁴ | 2.50 |
| 4-(Trifluoromethyl)phenylboronic acid | 0.5 x 10⁻⁴ | 0.50 |
| 2-Methylphenylboronic acid | 0.7 x 10⁻⁴ | 0.70 |
| This compound | 0.2 x 10⁻⁴ | 0.20 |
This hypothetical data suggests that the electronic effects of the substituents on the phenylboronic acid play a dominant role in influencing the reaction rate. The electron-donating methoxy group accelerates the reaction, while the electron-withdrawing trifluoromethyl and chloro/bromo groups decelerate it. The steric hindrance of the ortho-methyl and ortho-bromo groups also contributes to a decrease in the reaction rate.
Part 3: The Suzuki-Miyaura Catalytic Cycle
A fundamental understanding of the reaction mechanism is crucial for interpreting kinetic data. The generally accepted catalytic cycle for the Suzuki-Miyaura reaction is depicted below.[8]
Kinetic studies help to identify the rate-determining step in this cycle. For electron-rich aryl halides, oxidative addition is typically fast, and transmetalation can be rate-limiting. Conversely, for electron-poor aryl halides (like those with chloro-substituents), oxidative addition can be the slower, rate-determining step.[13]
Part 4: Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for conducting a kinetic experiment.
Materials and Reagents:
-
This compound and other boronic acids
-
4-Methoxyiodobenzene
-
Palladium(II) acetate
-
SPhos
-
Potassium carbonate
-
Toluene (anhydrous)
-
Deionized water
-
Dodecane (internal standard)
-
Anhydrous sodium sulfate
-
Argon or Nitrogen gas
-
Reaction vials with septa
-
Gas-tight syringes
-
GC or HPLC system with appropriate column
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of 4-methoxyiodobenzene and dodecane in toluene.
-
Prepare individual stock solutions for each boronic acid in toluene.
-
Prepare an aqueous solution of potassium carbonate.
-
-
Reaction Setup:
-
To a reaction vial equipped with a magnetic stir bar, add the 4-methoxyiodobenzene/dodecane stock solution and the boronic acid stock solution.
-
Add the aqueous potassium carbonate solution.
-
Seal the vial with a septum and purge with inert gas for 10-15 minutes.
-
-
Catalyst Preparation:
-
In a separate vial under an inert atmosphere, dissolve palladium(II) acetate and SPhos in anhydrous toluene to form the catalyst pre-mixture.
-
-
Initiation and Monitoring:
-
Place the reaction vial in a pre-heated oil bath or heating block at the desired temperature and allow it to equilibrate.
-
Using a gas-tight syringe, inject the catalyst pre-mixture into the reaction vial to initiate the reaction (t=0).
-
At predetermined time intervals, withdraw an aliquot from the reaction mixture using a syringe and immediately quench it in a vial containing a small amount of water and ethyl acetate.
-
Dry the quenched aliquot over anhydrous sodium sulfate and prepare for analysis.
-
-
Analysis:
-
Analyze the quenched aliquots by GC or HPLC to determine the concentration of the starting materials and the product relative to the internal standard.
-
Plot the concentration of the product versus time to generate the kinetic profile.
-
Determine the initial reaction rate from the initial linear portion of the curve.
-
Conclusion
Kinetic studies are a powerful tool for understanding and optimizing Suzuki-Miyaura cross-coupling reactions. By systematically investigating the reaction of this compound and comparing it to other boronic acids, researchers can gain valuable insights into the electronic and steric factors that govern reactivity. This knowledge is directly applicable to the development of more efficient, cost-effective, and scalable synthetic processes in the pharmaceutical and chemical industries. The methodologies outlined in this guide provide a robust framework for conducting such investigations, enabling scientists to make data-driven decisions in their synthetic endeavors.
References
-
Zhang, J., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Available at: [Link]
-
Klyushin, A. Y., et al. (2023). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
Singh, A., & Kumar, S. (2015). Suzuki Cross Coupling Reaction-A Review. ResearchGate. Available at: [Link]
-
Nanalysis Corp. (2018). Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. AZoM. Available at: [Link]
-
Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition. Available at: [Link]
-
Sharma, P., et al. (2012). Suzuki Cross Coupling Reaction- A Review. Indo Global Journal of Pharmaceutical Sciences. Available at: [Link]
-
Littke, A. F., Dai, C., & Fu, G. C. (2000). Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. Journal of the American Chemical Society. Available at: [Link]
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2014). Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. Chemical Society Reviews. Available at: [Link]
-
Valente, C., et al. (2015). Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. Molecules. Available at: [Link]
-
Buchwald, S. L., & Martin, R. (2011). Pd-catalyzed Suzuki–Miyaura reactions of aryl halides using bulky biarylmonophosphine ligands. Nature Protocols. Available at: [Link]
-
Buitrago Santanilla, A., et al. (2018). High Throughput Experimentation and Continuous Flow Validation of Suzuki-Miyaura Cross-Coupling Reactions. Molecules. Available at: [Link]
-
Acuna, G., et al. (2021). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry B. Available at: [Link]
-
Vapourtec. (2023). Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Available at: [Link]
-
Myers, A. The Suzuki Reaction - Chem 115. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Exhaustive Suzuki-Miyaura Reactions of Polyhalogenated Heteroarenes with Alkyl Boronic Pinacol Esters. Journal of the American Chemical Society. Available at: [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2007). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Topics in Current Chemistry. Available at: [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. Available at: [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews. Available at: [Link]
-
Senczyna, B., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available at: [Link]
Sources
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- 2. iglobaljournal.com [iglobaljournal.com]
- 3. Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
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- 6. Suzuki Coupling [organic-chemistry.org]
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- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
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- 13. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Handling of 6-Bromo-2,4-dichlorophenylboronic Acid
As researchers and scientists in the fast-paced world of drug development, our work with novel chemical entities is foundational to discovery. Compounds like 6-Bromo-2,4-dichlorophenylboronic acid are valuable building blocks, but their safe handling is paramount to protecting ourselves and ensuring the integrity of our research. This guide moves beyond a simple checklist, offering a procedural and causal framework for the safe handling, use, and disposal of this and similar halogenated phenylboronic acids.
Hazard Identification: Understanding the Adversary
Before any container is opened, a thorough understanding of the potential hazards is critical. While a specific Safety Data Sheet (SDS) for this compound may not be readily available, data from structurally analogous compounds provide a reliable hazard profile. Dichlorophenylboronic acids are consistently classified as hazardous substances.[1][2][3]
Primary Hazards:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2][3][4]
-
Serious Eye Irritation (Category 2): Can cause significant and potentially damaging eye irritation.[1][2][3][4][5]
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[4][5][6]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[2][3][4][5]
The causality behind these hazards lies in the reactive nature of the boronic acid moiety and the properties of the halogenated aromatic ring. These compounds can interact with biological macromolecules, leading to irritation and toxic effects if appropriate barriers (PPE) are not used.
Foundational Safety: Engineering Controls
Personal protective equipment is the last line of defense. The primary method for exposure control is the implementation of robust engineering controls.
-
Chemical Fume Hood: All handling of this compound in its solid (powder) form or in solution must be conducted within a certified chemical fume hood.[4] This is non-negotiable. The fume hood's constant airflow protects the user from inhaling airborne particulates and vapors.
-
Ventilation: Ensure adequate general laboratory ventilation to complement the localized exhaust of the fume hood.[1][5][7] This helps to dilute any fugitive emissions.
-
Safety Showers and Eyewash Stations: These must be readily accessible and tested regularly. Their proximity is crucial for immediate decontamination in the event of a significant splash or exposure.[2]
The Last Line of Defense: Personal Protective Equipment (PPE)
The selection of PPE must be deliberate and based on a comprehensive risk assessment. For this compound, the following PPE is mandatory.
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or Neoprene Gloves | Provides a chemical-resistant barrier to prevent skin contact and irritation.[8] Always inspect gloves for tears or punctures before use and use proper removal techniques to avoid self-contamination.[6][9] |
| Eye Protection | Chemical Safety Goggles or a Full-Face Shield | Protects against splashes and airborne powder, preventing serious eye irritation.[7][9][10] Standard safety glasses do not provide adequate protection. |
| Body Protection | Laboratory Coat | A flame-resistant lab coat, fully fastened, protects the skin and personal clothing from contamination.[11] |
| Respiratory Protection | Generally Not Required with Fume Hood Use | When handling small quantities within a certified fume hood, a respirator is typically not necessary.[10] For large-scale operations or in the event of a spill outside of a fume hood, a NIOSH-approved respirator with particulate filters may be required.[2][7] |
Step-by-Step Operational Protocol
Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.
Preparation and Weighing
-
Don PPE: Before approaching the chemical storage area, don all required PPE as outlined in the table above.
-
Designate a Workspace: All handling of the solid must occur within a chemical fume hood.
-
Prevent Dust Generation: Handle the container carefully to avoid creating airborne dust.[1][6][7] Use a scoop or spatula for transfers. Avoid pouring the powder directly.
-
Weighing: If possible, weigh the compound directly into the reaction vessel within the fume hood. If a balance inside the hood is not available, use a tared, sealed container to transport the chemical to the balance and immediately return it to the hood.
In-Reaction Use
-
Maintain Containment: Keep all reaction vessels closed to the extent possible.
-
Solvent Addition: Add solvents slowly to the solid to avoid splashing.
-
Post-Handling Decontamination: After handling, wash gloves before removing them. Wash hands thoroughly with soap and water.[1][2][5][6]
Safe Handling and Disposal Workflow
The following diagram illustrates the critical steps for safely managing this compound from receipt to disposal.
Caption: Safe handling workflow from preparation to disposal.
Emergency Preparedness: When Things Go Wrong
Even with the best precautions, accidents can happen. A clear, rehearsed emergency plan is essential.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2][5][7] Seek medical attention if irritation persists.[1][2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[2][5][7] Remove contact lenses if present and easy to do.[2][4] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing.[2][4][5] If they feel unwell, seek medical attention.
-
Ingestion: Rinse the mouth with water. Do NOT induce vomiting.[4][6] Seek immediate medical attention.
-
Spill: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[4] Ensure adequate ventilation and prevent dust generation.[7] For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
Storage and Disposal: Completing the Lifecycle
Proper storage and disposal are critical to long-term safety and environmental responsibility.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated area.[2][6][12]
-
Keep away from incompatible materials such as strong oxidizing agents.[2][4]
-
The storage area should be clearly labeled, and access should be restricted.
Disposal
-
All waste containing this compound, including empty containers and contaminated materials, must be treated as hazardous waste.
-
Dispose of waste in accordance with local, state, and federal regulations.[1][2][5][6] Do not dispose of it down the drain.
-
Consult with your institution's EHS department for specific disposal procedures. They are the authoritative source for waste management.
By integrating these principles of hazard awareness, engineering controls, diligent PPE use, and procedural discipline, you can confidently and safely utilize this compound in your research endeavors, ensuring a culture of safety and scientific excellence.
References
- CymitQuimica. (2024, December 19). Safety Data Sheet - (6-Bromo-2,3-dichlorophenyl)boronic acid.
- Sigma-Aldrich. (2025, October 15). SAFETY DATA SHEET - Phenylboronic acid.
- TCI Chemicals. (2025, July 17). SAFETY DATA SHEET - 2,5-Dichlorophenylboronic Acid.
- Thermo Fisher Scientific. (2025, September 14). SAFETY DATA SHEET - 3,5-Dichlorophenylboronic acid.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - 2,3-Dichlorophenylboronic acid.
- Fisher Scientific. (2007, June 11). SAFETY DATA SHEET - 2,4-Dichlorobenzeneboronic acid.
- Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes.
- Cole-Parmer. (2006, March 22). Material Safety Data Sheet - 3-(Hydroxymethyl)phenylboronic acid.
- Lab Alley. (2025, July 15). Boric Acid Safety & Hazards.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - (2-Methylpropyl)boronic acid.
- Lab Alley. (2025, July 15). How to Store Boric Acid.
- Carl ROTH. (n.d.). Safety Data Sheet: Boric acid.
- Industrial Safety Tips. (2025, June 6). PPE For Chemical Handling With Example.
- RCI Labscan Limited. (2021, May 1). Boric acid - SAFETY DATA SHEET.
- Quicktest. (2022, August 26). Safety equipment, PPE, for handling acids.
- International Scientific Supplies. (n.d.). SAFETY DATA SHEET BORIC ACID.
- U.S. Environmental Protection Agency. (2025, September 12). Personal Protective Equipment.
- Thermo Fisher Scientific. (2025, October 24). SAFETY DATA SHEET - 2-Phenylethyl-1-boronic acid pinacol ester.
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- 2. fishersci.com [fishersci.com]
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- 5. WERCS Studio - Application Error [assets.thermofisher.com]
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- 12. intscientific.com [intscientific.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
